molecular formula C18H16FN3O4S2 B12207728 2-ethoxy-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

2-ethoxy-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B12207728
M. Wt: 421.5 g/mol
InChI Key: LUVUBSVQEYSDLZ-UHFFFAOYSA-N
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Description

2-ethoxy-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with ethoxy and fluorobenzylsulfonyl substituents, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Introduction of Ethoxy and Fluorobenzylsulfonyl Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like ethyl iodide and fluorobenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzamide and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like ethyl iodide and fluorobenzyl chloride in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-ethoxy-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(4-fluorobenzyl)benzamide: Shares structural similarities but lacks the thiadiazole ring.

    4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Contains a different substituent on the benzamide core.

Uniqueness

The presence of the 1,3,4-thiadiazole ring and the specific arrangement of substituents make 2-ethoxy-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide unique. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C18H16FN3O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

2-ethoxy-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H16FN3O4S2/c1-2-26-15-10-6-4-8-13(15)16(23)20-17-21-22-18(27-17)28(24,25)11-12-7-3-5-9-14(12)19/h3-10H,2,11H2,1H3,(H,20,21,23)

InChI Key

LUVUBSVQEYSDLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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